Technical Documentation Center

5,6-Difluoro-indan-2-ylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6-Difluoro-indan-2-ylamine hydrochloride

Core Science & Biosynthesis

Foundational

5,6-Difluoro-indan-2-ylamine hydrochloride chemical properties

An In-depth Technical Guide to 5,6-Difluoro-indan-2-ylamine hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5,6-Difluoro-indan-2-ylamine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,6-Difluoro-indan-2-ylamine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6-Difluoro-indan-2-ylamine hydrochloride, a compound of significant interest in contemporary drug discovery and neuroscience research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and analytical methodologies associated with this molecule. Our focus is on providing not just data, but also the underlying scientific rationale to empower your research and development endeavors.

Introduction: The Significance of the Aminoindane Scaffold

The 2-aminoindane framework is a rigid analog of amphetamine and serves as a foundational structure for a variety of neurologically active compounds.[1] Its constrained conformation provides a valuable tool for probing receptor binding sites and understanding structure-activity relationships (SAR). The introduction of fluorine atoms, as in 5,6-Difluoro-indan-2-ylamine hydrochloride, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This particular difluorinated analog has been investigated for its potential as a serotonergic agent, highlighting its relevance in the development of novel therapeutics for neurological and psychiatric disorders.[2]

Core Chemical and Physical Properties

The fundamental characteristics of a compound are critical for its application in research and synthesis. Below is a summary of the known properties of 5,6-Difluoro-indan-2-ylamine hydrochloride.

PropertyDataSource(s)
Synonyms 5,6-Difluoro-2-aminoindane hydrochloride[2][3]
5,6-Difluoro-2,3-dihydro-1H-inden-2-ylamine hydrochloride[3]
Molecular Formula C₉H₁₀F₂N · HClInferred from structure
Molecular Weight 205.64 g/mol Inferred from formula
Appearance Typically a white to off-white solid powder[4][5][6] (by analogy to related compounds)
Purity Commercially available in various purities, typically ≥96%[4][5] (by analogy to related compounds)
Storage Conditions Store in a cool, dry place. Keep container tightly sealed.[6] (by analogy to related compounds)

Note: A specific CAS Number for 5,6-Difluoro-indan-2-ylamine hydrochloride is not consistently reported in public databases. Researchers should verify the CAS number with their specific supplier.

Synthesis Pathway: A Multi-Step Approach

The synthesis of 5,6-difluoro-2-aminoindan hydrochloride is a multi-step process that begins with commercially available starting materials. The pathway described in scientific literature involves a series of classical organic reactions.[2] The expertise in this synthesis lies in the careful control of reaction conditions to achieve high yields and purity.

Synthetic Workflow

The overall process can be visualized as follows:

Synthesis_Workflow Start 3,4-Difluorobenzaldehyde Step1 Condensation (Malonic Acid) Start->Step1 Step2 Reduction (10% Pd-C, H2) Step1->Step2 Step3 Cyclization (Polyphosphoric Acid) Step2->Step3 Step4 Oximation (Hydroxylamine) Step3->Step4 Step5 Catalytic Hydrogenation (Reduction of Oxime) Step4->Step5 End 5,6-Difluoro-indan-2-ylamine HCl Step5->End

Caption: High-level workflow for the synthesis of 5,6-Difluoro-indan-2-ylamine HCl.

Detailed Synthesis Protocol

The synthesis of 5,6-difluoro-2-aminoindan hydrochloride has been reported, starting from 3,4-difluorobenzaldehyde.[2] The key steps are:

  • Condensation: 3,4-Difluorobenzaldehyde is condensed with malonic acid. This Knoevenagel-type condensation forms a difluorocinnamic acid derivative.

  • Reduction: The double bond in the cinnamic acid derivative is reduced using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. This step yields a difluorophenylpropanoic acid.

  • Cyclization: The resulting propanoic acid is treated with polyphosphoric acid (PPA), a strong dehydrating and cyclizing agent. This intramolecular Friedel-Crafts acylation forms the indanone ring system, specifically 5,6-difluoro-1-indanone.

  • Oximation: The ketone of the indanone is converted to an oxime by reacting it with hydroxylamine.[7][8] This step introduces the nitrogen atom that will become the amine group.

  • Catalytic Hydrogenation: The final step involves the reduction of the oxime to the primary amine using a catalyst such as palladium or platinum under a hydrogen atmosphere. This hydrogenation yields 5,6-difluoro-indan-2-ylamine. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid: PPA is chosen for the cyclization step because it is a highly effective medium for promoting the intramolecular acylation required to form the five-membered ring of the indane core. Its viscous nature allows for reactions at elevated temperatures, which is often necessary for this type of cyclization.

  • Two-Step Reduction: The synthesis employs a two-step process to form the amine (oximation followed by hydrogenation) rather than a direct reductive amination of the indanone. This is a robust and high-yielding method for converting ketones to primary amines and avoids potential side reactions associated with direct amination.

Potential Applications in Drug Discovery and Neuroscience

The primary interest in 5,6-Difluoro-indan-2-ylamine hydrochloride stems from its classification as a potential serotonergic agent.[2] Compounds that modulate the serotonin system are crucial in treating a wide range of conditions, including depression, anxiety, and other mood disorders.

As a derivative of 2-aminoindane (2-AI), it is structurally related to monoamine releasing agents that act on the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] The specific effects of the 5,6-difluoro substitution pattern on transporter affinity and selectivity are a key area of research. Other substituted aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (MDAI), have been investigated for their psychoactive properties and interaction with the serotonin system.[9][10]

Furthermore, fluoro-substituted indane derivatives have been explored as dopamine D2-like receptor agonists, indicating the versatility of this scaffold in targeting various G-protein coupled receptors (GPCRs) in the central nervous system.[11]

Analytical Methodologies

Accurate and robust analytical methods are essential for verifying the identity, purity, and concentration of 5,6-Difluoro-indan-2-ylamine hydrochloride. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for analysis.

General HPLC-UV Protocol for Purity Assessment

This protocol is a self-validating system for routine quality control.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm or 265 nm.

  • Sample Preparation: Dissolve the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]

Rationale for Protocol Design:

  • Reverse-Phase C18 Column: This is the workhorse for analyzing moderately polar small molecules like aminoindanes.

  • TFA in Mobile Phase: The addition of an ion-pairing agent like TFA is crucial. It sharpens the peak shape of the basic amine by forming an ion pair, which improves chromatographic resolution and reproducibility.

  • Gradient Elution: A gradient is used to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time frame, providing a comprehensive purity profile.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Compound Prep2 Dissolve in Solvent (e.g., Methanol) Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 Analysis1 Inject into HPLC Prep3->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Integrate Chromatogram Analysis3->Data1 Data2 Calculate Purity (%) Data1->Data2

Caption: Standard workflow for purity analysis of 5,6-Difluoro-indan-2-ylamine HCl by HPLC.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be complex due to the asymmetry of the molecule. One would expect to see signals for the aromatic protons on the difluorinated benzene ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The aliphatic protons of the indane core would appear as multiplets in the upfield region. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The aliphatic carbons would appear in the upfield region.

  • ¹⁹F NMR: The fluorine NMR would be the most definitive, likely showing two distinct resonances for the non-equivalent fluorine atoms at the 5 and 6 positions, with coupling to each other and to adjacent aromatic protons.

  • IR Spectroscopy: The infrared spectrum would display characteristic peaks for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₀F₂N.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for 5,6-Difluoro-indan-2-ylamine hydrochloride is not widely published, data from the parent compound, 2-aminoindan hydrochloride, and other related amines provide a strong basis for safe handling procedures.[15][16][17]

  • Hazards: Assumed to be harmful if swallowed.[15] May cause skin and eye irritation.[16] Handle with care, avoiding dust formation.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.

Conclusion

5,6-Difluoro-indan-2-ylamine hydrochloride is a valuable research chemical with significant potential in the field of neuroscience and medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry techniques. The fluorinated aminoindane scaffold offers a unique platform for developing selective serotonergic agents and other neurologically active compounds. A thorough understanding of its chemical properties, analytical methodologies, and safety protocols, as outlined in this guide, is essential for any researcher or drug development professional working with this promising molecule.

References

  • American Elements. 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride. Available from: [Link]

  • Yakhak Hoeji. Synthesis of 5,6-difluoro-2-aminoindan.HCl. Available from: [Link]

  • MilliporeSigma. 4-Fluoro-indan-2-ylamine hydrochloride. Available from: [Link]

  • ResearchGate. An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Available from: [Link]

  • MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Taylor & Francis. Analytical Testing and Control for Genotoxic Impurities in Drug Substances. Available from: [Link]

  • PubChem. 2-Aminoindan hydrochloride. Available from: [Link]

  • PubMed. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Available from: [Link]

  • Wikipedia. 2-Aminoindane. Available from: [Link]

  • ChemBK. 2-Aminoindan hydrochloride. Available from: [Link]

  • PubMed. MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][4][18]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update. Available from: [Link]

  • PubMed Central. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from: [Link]

  • ResearchGate. 5,6-Methylenedioxy-2-aminoindane: From laboratory curiosity to 'legal high'. Available from: [Link]

  • Google Patents. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • ResearchGate. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe- nyl)-indan-1,3-dione, 2A, and its imino deuterated analog in CCl4. Available from: [Link]

  • NIST WebBook. 5-Aminoindan. Available from: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5,6-Difluoro-2-aminoindane HCl for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-Difluoro-2-aminoindane hydrochloride, a fluorinated analog of 2-aminoindane with significant potential in neuroscience research and drug discovery. From its f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5,6-Difluoro-2-aminoindane hydrochloride, a fluorinated analog of 2-aminoindane with significant potential in neuroscience research and drug discovery. From its fundamental chemical properties and synthesis to its analytical characterization and potential applications, this document serves as a critical resource for professionals in the field.

Introduction: The Significance of Fluorination in Aminoindane Scaffolds

The 2-aminoindane framework is a well-established pharmacophore, serving as a rigid analog of phenylethylamines.[1][2] These structures have been pivotal in the development of compounds targeting the central nervous system, particularly as monoamine releasing agents.[3] The introduction of fluorine atoms onto the aromatic ring, as in 5,6-Difluoro-2-aminoindane, is a strategic medicinal chemistry approach to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity can influence a compound's metabolic stability, lipophilicity, and binding affinity to target receptors, often leading to enhanced therapeutic potential.[4] 5,6-Difluoro-2-aminoindane HCl has been investigated as a serotonergic agent, highlighting its potential in the study and treatment of serotonin-related disorders.[5]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of 5,6-Difluoro-2-aminoindane HCl is essential for its handling, formulation, and application in experimental settings. The following table summarizes its key characteristics, with some properties of the parent compound provided for reference.

PropertyValue/DescriptionReference Compound Data (2-Aminoindane HCl)
Chemical Name 5,6-Difluoro-2,3-dihydro-1H-inden-2-ylamine hydrochloride2,3-dihydro-1H-inden-2-amine, monohydrochloride[6]
Synonyms 5,6-Difluoro-2-aminoindan HCl2-AI HCl[7]
Molecular Formula C₉H₁₀F₂N · HClC₉H₁₁N · HCl[6]
Molecular Weight 205.64 g/mol (calculated)169.7 g/mol [6]
Appearance Expected to be a crystalline solidCrystalline solid[6]
Solubility Expected to be soluble in polar solvents such as water, ethanol, and methanol.Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), PBS (pH 7.2) (10 mg/ml), Ethanol (3 mg/ml), Methanol (1 mg/ml)[6]

Synthesis Pathway

The synthesis of 5,6-Difluoro-2-aminoindane HCl has been described in scientific literature, involving a multi-step process.[5] A general synthetic route is outlined below. The rationale for this pathway lies in the construction of the indane ring system from a commercially available difluorinated starting material, followed by the introduction of the amino group at the 2-position.

Experimental Protocol: Synthesis of 5,6-Difluoro-2-aminoindane HCl[5]
  • Condensation: 3,4-Difluorobenzaldehyde is condensed with malonic acid.

  • Reduction: The product of the condensation reaction undergoes reduction, for instance, using 10% Palladium on carbon (Pd-C).

  • Cyclization: The reduced intermediate is cyclized using a strong acid catalyst such as polyphosphoric acid to form the indanone core.

  • Oximation: The resulting 5,6-difluoro-2-indanone is converted to its oxime derivative.

  • Catalytic Hydrogenation: The oxime is then reduced via catalytic hydrogenation to yield 5,6-Difluoro-2-aminoindane.

  • Salt Formation: The free base is treated with hydrochloric acid to afford the hydrochloride salt, which often presents with improved stability and handling characteristics.

SynthesisWorkflow A 3,4-Difluorobenzaldehyde B Condensation with Malonic Acid A->B C Reduction (e.g., 10% Pd-C) B->C D Cyclization (Polyphosphoric Acid) C->D E 5,6-Difluoro-2-indanone D->E F Oximation E->F G 5,6-Difluoro-2-indanone Oxime F->G H Catalytic Hydrogenation G->H I 5,6-Difluoro-2-aminoindane H->I J HCl Treatment I->J K 5,6-Difluoro-2-aminoindane HCl J->K

Analytical Characterization

To ensure the identity, purity, and quality of synthesized 5,6-Difluoro-2-aminoindane HCl, a suite of analytical techniques should be employed. For aminoindane derivatives, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for structural elucidation and identification.[8]

Recommended Analytical Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the chemical structure, including the position of the fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): GC-MS is a standard technique for determining the molecular weight and fragmentation pattern of aminoindanes, which aids in their identification.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amine and the aromatic C-F bonds.

Applications in Research and Drug Development

Substituted 2-aminoindanes are of significant interest due to their interactions with monoamine transporters.[3] They have been explored as stimulants, entactogens, and psychedelic agents.[9]

Potential as a Serotonergic Agent

5,6-Difluoro-2-aminoindane has been synthesized and investigated as a potential serotonergic agent.[5] The introduction of fluorine can modulate the selectivity and affinity for serotonin transporters (SERT) over dopamine (DAT) and norepinephrine (NET) transporters. This selectivity is a critical factor in designing drugs with specific neurological effects and minimizing off-target side effects. Research on related fluorinated aminoindanes has shown that they can act as dopamine D2-like receptor agonists.[10][11]

Role in Neuroscience Research

As a research tool, 5,6-Difluoro-2-aminoindane HCl can be used to probe the structure and function of monoamine transporters and receptors. Its unique pharmacological profile can help in understanding the complex mechanisms of neurotransmission and the pathophysiology of various neurological and psychiatric disorders.

SignalingPathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_synapse Serotonin Serotonin_receptor Postsynaptic Serotonin Receptors Serotonin_synapse->Serotonin_receptor Binds Response Cellular Response Serotonin_receptor->Response Serotonin_vesicle Serotonin_vesicle Serotonin_vesicle->Serotonin_synapse Release DF_AI DF_AI SERT SERT DF_AI->SERT Modulates SERT->Serotonin_synapse Reuptake Inhibition

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling 5,6-Difluoro-2-aminoindane HCl. While a specific Safety Data Sheet (SDS) for this compound is not available, guidelines can be inferred from data on similar fluorinated compounds and aminoindanes.

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12] Do not ingest.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14]

It is crucial to note that fluorinated organic compounds can pose specific hazards. For instance, upon combustion, they may produce hazardous decomposition products like hydrogen fluoride.[12] Always consult general safety guidelines for handling fluorinated compounds and amines.[15][16]

Conclusion

5,6-Difluoro-2-aminoindane HCl represents a promising molecule for researchers in neuroscience and drug development. Its unique structural and electronic properties, conferred by the difluoro- substitution, make it a valuable tool for investigating the serotonergic system and a potential scaffold for novel therapeutics. While the lack of a dedicated CAS number presents a minor logistical challenge, the available scientific literature provides a solid foundation for its synthesis, characterization, and exploration in a research setting. Adherence to rigorous analytical and safety protocols will be essential for any researcher embarking on studies with this compound.

References

  • Synthesis of 5,6-difluoro-2-aminoindan.HCl. YAKHAK HOEJI. [Link]

  • 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride. AMERICAN ELEMENTS. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. PubMed. [Link]

  • Characterization of the “Methylenedioxy-2-Aminoindans. ResearchGate. [Link]

  • SAFETY DATA SHEET. Farnell. [Link]

  • Synthesis method of 2-aminoindan or derivatives thereof.
  • 5,6-Methylenedioxy-2-aminoindane: from laboratory curiosity to 'legal high'. PubMed. [Link]

  • 2-Aminoindan hydrochloride. PubChem. [Link]

  • 2-Aminoindane. Wikipedia. [Link]

  • MDAI. Wikipedia. [Link]

  • Substituted 2-aminoindane. Wikipedia. [Link]

  • Aminoindanes. UNODC. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • HAZARD SUMMARY. NJ.gov. [Link]

Sources

Foundational

Technical Monograph: 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride

Executive Summary 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride (also known as 5,6-difluoro-2-aminoindane or 5,6-DiF-2-AI) is a rigidified analogue of 3,4-difluoroamphetamine. Belonging to the aminoindane class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride (also known as 5,6-difluoro-2-aminoindane or 5,6-DiF-2-AI) is a rigidified analogue of 3,4-difluoroamphetamine. Belonging to the aminoindane class of compounds, it is primarily characterized as a monoamine transporter substrate with high selectivity for the serotonin transporter (SERT).

In drug development, this compound serves as a critical probe for investigating the Structure-Activity Relationships (SAR) of non-neurotoxic serotonin releasing agents (SSRAs). Unlike its halogenated amphetamine counterparts (e.g., 4-chloroamphetamine) which often exhibit serotonergic neurotoxicity, the aminoindane scaffold—particularly with 5,6-substitution—tends to retain therapeutic efficacy while mitigating neurotoxic potential.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound consists of a bicyclic indane core substituted with two fluorine atoms at the 5 and 6 positions and an amine group at the 2 position. The hydrochloride salt is the standard stable form for research.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride
Common Synonyms 5,6-difluoro-2-aminoindane HCl; 5,6-DiF-2-AI
Chemical Formula C₉H₉F₂N[1][2][3] · HCl
Molecular Weight 205.63 g/mol (Salt); 169.17 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in acetone
Melting Point >250°C (Decomposition characteristic of amine salts)
Key Intermediate CAS 260359-14-6 (5,6-Difluoro-2-(hydroxyimino)-1-indanone)

Synthesis & Manufacturing Protocol

The synthesis of 5,6-difluoro-2-aminoindane is a multi-step process designed to construct the bicyclic ring system from a substituted benzaldehyde precursor. The following protocol is derived from the established methodology published in Yakhak Hoeji (1999) and adapted for modern laboratory standards.

Retrosynthetic Analysis

The 2-aminoindane core is accessed via the cyclization of a phenylpropionic acid derivative to an indanone, followed by functionalization at the alpha-carbon (C2) and reduction.

Step-by-Step Synthesis Workflow

Step 1: Knoevenagel Condensation

  • Reagents: 3,4-Difluorobenzaldehyde, Malonic acid, Pyridine (cat.), Piperidine.

  • Procedure: Reflux 3,4-difluorobenzaldehyde with malonic acid in pyridine/piperidine to yield 3,4-difluorocinnamic acid .

  • Mechanism: Base-catalyzed deprotonation of malonic acid, attack on the aldehyde, decarboxylation.

Step 2: Catalytic Hydrogenation (Double Bond Reduction)

  • Reagents: H₂ (gas), 10% Pd/C, Ethanol/Methanol.

  • Procedure: The cinnamic acid derivative is subjected to hydrogenation at 30-50 psi.

  • Product: 3-(3,4-difluorophenyl)propanoic acid .

  • Note: Monitoring is crucial to prevent reduction of the aromatic ring.

Step 3: Friedel-Crafts Cyclization

  • Reagents: Polyphosphoric Acid (PPA) or SOCl₂ followed by AlCl₃.

  • Procedure: The propanoic acid derivative is heated with PPA at 80-100°C.

  • Product: 5,6-difluoro-2,3-dihydro-1H-inden-1-one (5,6-difluoro-1-indanone).

  • Purification: Quench with ice water, extract with DCM, wash with NaHCO₃.

Step 4: Nitrosation (Oximation)

  • Reagents: Isoamyl nitrite (or Butyl nitrite), HCl/Methanol or NaOMe.

  • Procedure: The indanone is treated with an alkyl nitrite under acidic or basic conditions to introduce an oximino group at the C2 position.

  • Product: 5,6-difluoro-2-(hydroxyimino)-1-indanone (CAS: 260359-14-6).[2]

  • Observation: Reaction mixture typically turns yellow/orange due to the conjugated oxime system.

Step 5: Global Reduction

  • Reagents: H₂, Pd/C (high loading) + H₂SO₄ or HCl (to form salt immediately).

  • Procedure: Extensive hydrogenation reduces both the ketone (C1) and the oxime (C2) while removing the oxygen at C1.

  • Product: 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride .[4]

  • Purification: Recrystallization from Isopropanol/Ether.

Synthesis Pathway Diagram

SynthesisPath Start 3,4-Difluorobenzaldehyde Inter1 3,4-Difluorocinnamic Acid Start->Inter1 Malonic Acid, Pyridine (Knoevenagel) Inter2 3-(3,4-difluorophenyl)propanoic acid Inter1->Inter2 H2, Pd/C (Reduction) Inter3 5,6-Difluoro-1-indanone Inter2->Inter3 Polyphosphoric Acid (Cyclization) Inter4 5,6-Difluoro-2-(hydroxyimino)-1-indanone (CAS: 260359-14-6) Inter3->Inter4 Isoamyl Nitrite (Nitrosation) Final 5,6-Difluoro-2-aminoindane HCl Inter4->Final H2, Pd/C, HCl (Global Reduction)

Figure 1: Synthetic route from commercially available benzaldehyde to the target aminoindane HCl.

Pharmacological Context & Mechanism of Action

5,6-difluoro-2-aminoindane is a specific probe for the serotonin transporter (SERT). Its design is based on the principle of bioisosterism , where the 5,6-difluoro substitution mimics the steric and electronic properties of the 5,6-methylenedioxy group found in MDAI (5,6-methylenedioxy-2-aminoindane), a well-known non-neurotoxic serotonergic agent.

Structure-Activity Relationship (SAR)
  • Rigidification: The indane ring restricts the conformational flexibility of the ethylamine side chain found in amphetamines. This locks the molecule into a conformation that favors binding to monoamine transporters over vesicular monoamine transporters (VMAT2), reducing the risk of dopamine depletion.

  • Fluorine Substitution: The C-F bond is metabolically stable. Unlike the methylenedioxy bridge, which can be metabolically opened to form reactive catechols (potential toxins), the difluoro-substitution remains intact, theoretically improving the safety profile.

  • Selectivity: While unsubstituted 2-aminoindane (2-AI) is a norepinephrine/dopamine releaser, substitution at the 5 and 6 positions shifts selectivity heavily toward Serotonin (5-HT) .

Receptor Interaction Diagram

SAR_Logic cluster_SAR SAR Determinants Compound 5,6-Difluoro-2-AI Target Serotonin Transporter (SERT) Compound->Target High Affinity Binding (Substrate) Toxicity Neurotoxicity (Oxidative Stress) Compound->Toxicity Blocked by C-F Stability Effect 5-HT Efflux (Release) Target->Effect Transporter Reversal NodeA Indane Ring: Conformational Locking NodeA->Compound NodeB 5,6-Difluoro: Mimics Methylenedioxy Prevents Metabolite Toxicity NodeB->Compound

Figure 2: Pharmacological logic illustrating the selectivity for SERT and the reduction of toxicity via fluorination.

Analytical Characterization

To validate the synthesis of 5,6-difluoro-2-aminoindane HCl, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.4-8.6 (br s, 3H, NH₃⁺)

    • δ 7.2-7.4 (m, 2H, Ar-H) — The two aromatic protons are chemically equivalent due to symmetry.

    • δ 3.8-4.0 (m, 1H, CH-N) — The methine proton at position 2.

    • δ 2.8-3.4 (m, 4H, Ar-CH₂-CH-) — Benzylic protons at positions 1 and 3.

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 170.1 [M+H]⁺.

Safety & Handling

Warning: This compound is a potent bioactive amine. It interacts with central nervous system transporters.[5]

  • Hazard Classification: Acute Tox. (Oral/Inhalation).[6]

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory.

  • Storage: Store at -20°C, desiccated. The hydrochloride salt is hygroscopic; protect from moisture to prevent degradation.

  • Emergency: In case of exposure, wash affected area with soap and water. If inhaled, move to fresh air and seek medical attention immediately.

References

  • Ma, E. S. (1999).[7][8] Synthesis of 5,6-difluoro-2-aminoindan·HCl. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea), 43(6), 751-755.[8]

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. (Contextual reference for aminoindane SAR).

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology, 381(1), 63-69.[9] (Contextual reference for transporter assays).

  • PubChem Compound Summary. (n.d.). 5,6-Difluoro-2-(hydroxyimino)-1-indanone (Intermediate).[2] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 5,6-Difluoro-indan-2-ylamine Hydrochloride for In Vitro Assays

Introduction & Compound Profile 5,6-Difluoro-indan-2-ylamine hydrochloride (also known as 5,6-difluoro-2-aminoindane HCl) is a rigid analogue of amphetamine, often utilized in neuropharmacology to study monoamine transpo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

5,6-Difluoro-indan-2-ylamine hydrochloride (also known as 5,6-difluoro-2-aminoindane HCl) is a rigid analogue of amphetamine, often utilized in neuropharmacology to study monoamine transporter kinetics (SERT, NET, DAT). While the hydrochloride salt form confers improved aqueous solubility compared to the free base, the presence of two fluorine atoms on the indan ring significantly increases the compound's lipophilicity (LogP).

This guide addresses the specific challenge of solubilizing this fluorinated salt. Improper handling—such as direct dissolution in cold, neutral buffers—often leads to "micro-precipitation," where the compound forms invisible aggregates that skew IC50/EC50 data.

Physicochemical Snapshot
PropertyDetail
Compound Name 5,6-Difluoro-indan-2-ylamine hydrochloride
Chemical Structure Bicyclic indan ring, amine at C2, fluorines at C5/C6
Molecular Weight ~205.63 g/mol (Free base) / ~242.09 g/mol (HCl salt)
Physical State White to off-white crystalline solid
Primary Solubility DMSO (>20 mg/mL), Water (Variable, pH dependent)
pKa (Calculated) ~9.5–10.0 (Amine)
Key Risk Precipitation upon dilution into high-pH buffers (> pH 8.[1]0)

Solubility Logic: The "Why" Behind the Protocol

To ensure reproducible bioassays, we must respect the thermodynamics of the crystal lattice and the ionization state of the amine.

  • The Salt Factor: The HCl salt is ionic. In water, it dissociates into the protonated ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ). This charged state is highly soluble.
  • The Lipophilic Trap: The 5,6-difluoro substitution makes the aromatic core hydrophobic. If the pH of your buffer rises above the pKa (e.g., in an improperly adjusted assay buffer), the amine deprotonates to the neutral free base (

    
    ). The neutral form is lipophilic and will immediately crash out of solution.
    
  • The DMSO Advantage: Dimethyl sulfoxide (DMSO) is an aprotic polar solvent that disrupts the crystal lattice effectively without relying on protonation. It is the only reliable vehicle for creating high-concentration Master Stocks (10–100 mM) that are stable at -20°C.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a sterile, stable 10 mM or 50 mM stock solution. Reagents: Anhydrous DMSO (Cell Culture Grade, >99.9%), 5,6-Difluoro-indan-2-ylamine HCl solid.

Workflow Diagram (Graphviz)

StockPrep Solid Weigh Solid (Calculate Mass) Solvent Add Anhydrous DMSO (Room Temp) Solid->Solvent Vortex Vortex & Sonicate (2-5 mins) Solvent->Vortex Inspect Visual Inspection (Clear solution?) Vortex->Inspect Inspect->Vortex No (Particles remain) Aliquot Aliquot & Store (-20°C, Desiccated) Inspect->Aliquot Yes

Caption: Step-by-step workflow for generating a stable Master Stock solution in DMSO.

Step-by-Step Procedure
  • Calculation: Determine the mass required for a 50 mM stock.

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock using MW 242.09:

      
      
      
  • Weighing: Weigh the calculated amount of solid into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching, though polypropylene is acceptable for short term).

  • Solvation: Add the calculated volume of anhydrous DMSO.

    • Critical: Do not use water or PBS at this stage.

  • Dissolution: Vortex vigorously for 30 seconds. If crystals persist, sonicate in a water bath at room temperature for 2–5 minutes. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the Master Stock into assay medium (e.g., DMEM, HBSS) without precipitation. Constraint: Keep final DMSO concentration < 0.1% (or < 1% depending on cell sensitivity).

The "Intermediate Dilution" Step

Directly spiking 1 µL of 50 mM stock into 10 mL of media can cause local precipitation at the pipette tip due to the rapid change in polarity. Use a serial dilution approach.

Dilution Scheme Table
StepSource SolutionSolvent/BufferDilution FactorFinal Conc.DMSO %
1 Master Stock (50 mM)DMSO-50 mM100%
2 10 µL of Step 1990 µL Assay Buffer1:100500 µM1%
3 20 µL of Step 2980 µL Assay Buffer1:5010 µM0.02%

Note: Step 2 creates a "100x Working Stock" that is aqueous but still has enough DMSO to keep the compound happy during the transition. Step 3 is the final assay concentration.

Critical pH Check

Ensure your Assay Buffer (HBSS, PBS, Media) is at pH 7.4.

  • Warning: If using Carbonate buffers or buffers with pH > 8.5, the 5,6-difluoro-indan-2-ylamine may deprotonate and precipitate.

Decision Tree: Troubleshooting Solubility (Graphviz)

Troubleshooting Start Working Solution Cloudy? CheckConc Is Conc > 100 µM? Start->CheckConc CheckPH Is Buffer pH > 8.0? CheckConc->CheckPH No Action1 Reduce Conc or Increase DMSO limit CheckConc->Action1 Yes CheckTemp Is Solution Cold (4°C)? CheckPH->CheckTemp No Action2 Adjust pH to 7.2-7.4 CheckPH->Action2 Yes Action3 Warm to 37°C Sonicate CheckTemp->Action3 Yes

Caption: Troubleshooting logic for precipitation events during aqueous dilution.

Stability and Storage

  • Solid State: Store the dry powder at room temperature (short term) or -20°C (long term), protected from light and moisture. The HCl salt is generally hygroscopic; keep desiccated.

  • DMSO Stock: Stable at -20°C for at least 6 months. If the solution turns yellow or brown, oxidative degradation may have occurred—discard.

  • Aqueous Working Solution: Prepare fresh daily. Do not store. The free amine (in equilibrium) can oxidize or adsorb to plastic surfaces over time.

References

  • Sigma-Aldrich. 5-Fluoro-indan-2-ylamine hydrochloride Product Datasheet. (Provides baseline physicochemical properties for the fluoro-aminoindane class). Link

  • Cayman Chemical. Aminoguanidine (hydrochloride) Product Information. (Reference for solubility of amine hydrochlorides in DMSO vs PBS). Link

  • Gallagher, C. T., et al. (2012). Human Psychopharmacology: Clinical and Experimental.[2] (Discusses the pharmacology and stability of aminoindane derivatives). Link

  • BenchChem. Application Notes and Protocols for Amine Salts in Drug Delivery. (General protocols for handling lipophilic amine salts). Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 154703133, (R)-5,6-Difluoro-indan-1-ylamine hydrochloride. (Structural verification).[3] Link

Sources

Application

Application Note and Protocol: Preparation of 5,6-Difluoro-2-indanamine HCl Stock Solutions

Abstract This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 5,6-Difluoro-2-indanamine Hydrochloride (HCl). Addressed to researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 5,6-Difluoro-2-indanamine Hydrochloride (HCl). Addressed to researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions. It elucidates the scientific rationale behind key procedural steps, including solvent selection, handling precautions, and storage conditions, to ensure solution integrity and experimental reproducibility. The protocols detailed herein are designed to be self-validating, incorporating quality control checks to confirm solution quality.

Introduction and Scientific Background

5,6-Difluoro-2-indanamine HCl is a substituted indanamine derivative, a class of compounds investigated for various pharmacological activities. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, differ significantly from its freebase form. The protonated amine group enhances aqueous solubility, a critical factor for its utility in biological assays. However, like many small molecules, its stability in solution can be compromised by factors such as pH, temperature, light exposure, and repeated freeze-thaw cycles.[1][2]

Accurate stock solution preparation is the foundation of reliable downstream experiments. Errors in concentration, degradation of the compound, or contamination can lead to inconsistent results and misinterpretation of data.[3] This application note provides a robust framework for preparing stable, concentration-verified stock solutions of 5,6-Difluoro-2-indanamine HCl.

Physicochemical Properties & Solvent Selection

Understanding the properties of 5,6-Difluoro-2-indanamine HCl is paramount for proper handling and solution preparation.

Table 1: Key Physicochemical Data for 5,6-Difluoro-2-indanamine HCl Note: Empirical solubility and stability data for this specific compound are not widely published. The following are recommendations based on the properties of similar aminoindan hydrochloride salts and general principles of small molecule handling.

PropertyValue / RecommendationRationale & Causality
Molecular Formula C₉H₁₀F₂N · HClThe hydrochloride salt form is critical for solubility characteristics.
Molecular Weight ~205.64 g/mol (as HCl salt)Essential for accurate molarity calculations. Always use the MW of the salt form provided by the supplier.
Appearance Typically a white to off-white crystalline powder.[4]Visual inspection is the first quality check. Any discoloration may indicate degradation.
Primary Solvents 1. Water (Sterile, Deionized) 2. Dimethyl Sulfoxide (DMSO) As a hydrochloride salt, the compound is expected to have good solubility in water. DMSO is a common alternative for achieving higher concentrations, though care must be taken to minimize its concentration in final assays (<0.5%).[2]
Aqueous Stability pH-dependent. Susceptible to degradation at highly acidic or basic pH.[5]The amine group's stability is influenced by pH. Maintaining a near-neutral pH is often advisable for long-term storage.
The Rationale for Solvent Choice

The choice of solvent is the most critical decision in stock solution preparation.

  • Water: For a hydrochloride salt, sterile, high-purity water is the preferred solvent for direct use in most aqueous biological buffers. It minimizes solvent-induced artifacts in cellular assays.

  • DMSO: If higher stock concentrations are required than what is achievable in water, anhydrous DMSO is the solvent of choice. It is a powerful organic solvent capable of dissolving a wide range of compounds. However, DMSO can be toxic to cells at concentrations typically above 0.5% and can interfere with some biochemical assays.[2]

Materials and Equipment

  • 5,6-Difluoro-2-indanamine HCl (powder form)

  • Analytical balance (calibrated, readability to 0.01 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate primary solvent:

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

    • Sterile, deionized, nuclease-free water

  • Calibrated pipettes (P1000, P200, P20)

  • Sterile, low-retention pipette tips

  • Amber or opaque glass vials with PTFE-lined screw caps for stock solution.[1]

  • Sterile polypropylene microcentrifuge tubes for aliquots.

  • Vortex mixer

  • Sonicator (optional, water bath type preferred)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Safety Precautions

Before handling, it is mandatory to read the Safety Data Sheet (SDS) for 5,6-Difluoro-2-indanamine HCl.[6]

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation. The compound is classified as harmful if swallowed.[7]

  • PPE: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.

Pre-Preparation Steps
  • Equilibration: Allow the vial of powdered 5,6-Difluoro-2-indanamine HCl to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect its mass and stability.[3]

  • Calculations: Calculate the mass of compound required.

    • Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 205.64 g/mol × 1000 mg/g = 2.0564 mg

Step-by-Step Weighing and Dissolution
  • Tare Balance: Place a clean weighing boat on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh out approximately 2.06 mg of the compound. Record the exact mass. For quantities this small, it may be more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.

  • Transfer: Transfer the weighed powder directly into a sterile, appropriately labeled amber glass vial.

  • Solvent Addition:

    • If using the exact mass (2.0564 mg): Add exactly 1.0 mL of the chosen solvent (e.g., DMSO) to the vial.

    • If using a different mass: Adjust the solvent volume to achieve the 10 mM concentration. Volume (mL) = [Mass (mg) / 205.64 ( g/mol )] / 0.010 (mol/L) × 1000 (mL/L).

  • Dissolution:

    • Cap the vial tightly and vortex for 30-60 seconds.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[3] Avoid overheating, as thermal decomposition can occur.[6]

    • Repeat vortexing until a clear, homogenous solution is achieved.

Quality Control and Verification

A protocol is only as good as its validation. These steps ensure the integrity of your stock solution.

  • Visual Inspection: The final solution should be clear and free of any visible precipitates or crystals.

  • Concentration Verification (Optional but Recommended): For applications requiring high accuracy, the concentration can be verified using UV-Vis spectroscopy by measuring absorbance at a predetermined λmax, if this data is available from the supplier or literature.

  • Documentation: Record all details in a lab notebook: compound lot number, exact mass, final volume, calculated concentration, solvent used, date of preparation, and preparer's initials.

Workflow for Stock Solution Preparation and Storage

The following diagram illustrates the logical flow from receiving the compound to long-term storage of validated aliquots.

G cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_storage Storage Phase A Receive & Equilibrate Compound Vial B Calculate Required Mass (e.g., for 10 mM) A->B C Weigh Compound (Record Exact Mass) B->C D Select & Add Solvent (Adjust Volume to Mass) C->D E Dissolve (Vortex / Sonicate) D->E F Visual Inspection (Clarity & Particulates) E->F G Precipitate Found F->G No H Solution is Clear F->H Yes G->E Re-dissolve I Aliquot into Single-Use Tubes H->I J Label Aliquots Clearly I->J K Store at Recommended Temperature (-20°C or -80°C) J->K L Document in Inventory K->L M Ready for Use K->M

Caption: Workflow for preparing and storing 5,6-Difluoro-2-indanamine HCl stock solution.

Storage and Handling

Proper storage is essential to maintain the long-term stability of the stock solution.[1]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale & Causality
Aliquoting Aliquot into single-use volumes.This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can cause the compound to fall out of solution or undergo hydrolysis.[2]
Temperature -20°C (for up to 1-3 months)-80°C (for up to 6 months or longer)Lower temperatures slow down chemical degradation processes.[2] For long-term archival, -80°C is strongly preferred.[8]
Container Tightly sealed, sterile polypropylene tubes for aliquots.Prevents solvent evaporation and contamination. Polypropylene is generally inert to DMSO and aqueous solutions.[1]
Light Protect from light (use amber vials for master stock and store aliquots in a freezer box).Many organic molecules are light-sensitive and can photodegrade over time.[1]

Troubleshooting

The following decision tree provides a logical path for addressing common issues during preparation.

G Start Issue Encountered Q1 Compound won't dissolve? Start->Q1 Q2 Solution is cloudy or has precipitate after freezing? Start->Q2 S1 Continue Vortexing & Gentle Warming (<40°C) Q1->S1 Yes S2 Use Water Bath Sonicator S1->S2 S3 Consider a different solvent (e.g., switch from H2O to DMSO) S2->S3 Still not dissolved End Problem Resolved S3->End S4 Thaw completely at RT, vortex/sonicate to redissolve before use. Q2->S4 Yes S5 Concentration may be too high for the solvent. Prepare a new, lower conc. stock. S4->S5 Still cloudy S4->End If clear S5->End

Caption: Troubleshooting decision tree for stock solution preparation.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Captivate Bio. SMALL MOLECULES FAQ.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?.
  • BenchChem. (2025). Technical Support Center: Best Practices for Handling and Storing Bio-AMS (TFA).
  • Chem-Impex. 2-Aminoindan hydrochloride.
  • BenchChem. (n.d.). Stability issues of 4,6-difluoro-N-methylpyrimidin-2-amine under acidic/basic conditions.
  • Fisher Scientific. (2011, February 4). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Aminoindan hydrochloride. CID 122764.

Sources

Method

The Strategic Application of 5,6-Difluoro-2-aminoindane HCl in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Fluorine Advantage in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3] Among the diverse array of fluorinated building blocks, 5,6-Difluoro-2-aminoindane HCl has emerged as a valuable scaffold for the development of novel therapeutics, particularly in the realm of neuropharmacology. This guide provides a comprehensive overview of its synthesis, properties, and applications, along with detailed protocols for its use.

Physicochemical Properties and Structural Features

5,6-Difluoro-2-aminoindane HCl is a crystalline solid that is the hydrochloride salt of the difluorinated aminoindane core. The presence of the two fluorine atoms on the benzene ring significantly alters the electronic properties of the aromatic system, influencing its interactions with biological targets.

PropertyValueSource
Molecular FormulaC₉H₁₀F₂N · HClInferred
Molecular Weight205.64 g/mol Inferred
AppearanceWhite to off-white crystalline solidSupplier Data
SolubilitySoluble in water and methanolGeneral knowledge

The rigid indane framework provides a constrained conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor. The primary amine group at the 2-position serves as a key handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Synthesis of 5,6-Difluoro-2-aminoindane HCl: A Classic Approach

The synthesis of 5,6-difluoro-2-aminoindane HCl was first reported in 1999 as a multi-step sequence starting from 3,4-difluorobenzaldehyde.[1] This synthetic route, while established, involves several transformations that require careful control of reaction conditions.

A generalized workflow for this synthesis is depicted below:

Synthesis_Workflow A 3,4-Difluorobenzaldehyde B Condensation with Malonic Acid A->B Step 1 C 10% Pd-C Reduction B->C Step 2 D Cyclization with Polyphosphoric Acid C->D Step 3 E Oximation D->E Step 4 F Catalytic Hydrogenation E->F Step 5 G Final Product: 5,6-Difluoro-2-aminoindane HCl F->G Step 6

Caption: A multi-step synthesis of 5,6-Difluoro-2-aminoindane HCl.

Detailed Synthetic Protocol (Adapted from Ma, E. S., 1999)[1]

Step 1: Condensation with Malonic Acid

  • 3,4-Difluorobenzaldehyde is condensed with malonic acid in the presence of a suitable base and solvent to yield 3,4-difluorocinnamic acid.

Step 2: Reduction of the Double Bond

  • The resulting cinnamic acid derivative is then reduced, typically using catalytic hydrogenation with 10% Palladium on carbon (Pd/C), to produce 3-(3,4-difluorophenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • The propanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation reaction in the presence of a strong acid, such as polyphosphoric acid (PPA), to form the indanone ring system, yielding 5,6-difluoro-1-indanone.

Step 4: Oximation

  • The ketone group of the indanone is converted to an oxime by reacting it with hydroxylamine hydrochloride.

Step 5: Reduction of the Oxime

  • The oxime is then reduced to the corresponding primary amine using a reducing agent like catalytic hydrogenation.

Step 6: Salt Formation

  • Finally, the free base of 5,6-difluoro-2-aminoindane is treated with hydrochloric acid to afford the stable hydrochloride salt.

Applications in Medicinal Chemistry: A Focus on CNS Disorders

The 5,6-difluoro-2-aminoindane scaffold has proven to be a valuable building block for the development of ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors.

Dopamine D2-like Receptor Agonists

A significant application of 5,6-difluoro-2-aminoindane is in the synthesis of potent and selective D2-like dopamine receptor agonists.[3] These compounds have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders characterized by dopaminergic dysfunction.

The synthesis of these agonists typically involves the N-alkylation of the primary amine of 5,6-difluoro-2-aminoindane with various alkyl halides. The nature of the N-substituents plays a crucial role in determining the affinity and selectivity for the D2-like receptors. For instance, the introduction of two n-propyl groups on the nitrogen atom has been shown to significantly increase D2-like affinities and selectivity.[3]

SAR_Dopamine_Agonists Core 5,6-Difluoro-2-aminoindane Core N_Subst N-Alkylation Core->N_Subst Modification DA_Agonist Dopamine D2-like Receptor Agonist N_Subst->DA_Agonist Leads to

Caption: N-alkylation of the core structure leads to D2-like agonists.

A study on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes demonstrated that N,N-dipropyl and N-methyl-N-propyl derivatives exhibited significant D2-like agonistic activity.[3] This highlights the importance of the fluorinated aminoindane scaffold in orienting the pharmacophoric groups for optimal receptor interaction.

Serotonergic Agents

The initial synthesis of 5,6-difluoro-2-aminoindane HCl was driven by its potential as a serotonergic agent.[1] The structural similarity of aminoindanes to phenethylamines, a class of compounds known to interact with monoamine transporters, suggests that fluorinated aminoindanes could modulate serotonergic neurotransmission. While specific clinical candidates based on this scaffold as purely serotonergic agents are not widely reported, the exploration of its derivatives as ligands for various serotonin receptor subtypes remains an active area of research.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Identification (Anticipated):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the eyes, skin, and respiratory tract.

Conclusion and Future Perspectives

5,6-Difluoro-2-aminoindane HCl stands as a testament to the power of fluorine in medicinal chemistry. Its unique combination of a rigid scaffold, strategically placed fluorine atoms, and a versatile amino group makes it a highly attractive building block for the design of novel therapeutics. While its application in the development of dopamine D2-like receptor agonists is well-documented, the full potential of this scaffold in targeting other CNS receptors, such as various serotonin subtypes, is yet to be fully explored. As synthetic methodologies continue to advance, providing more efficient routes to this and other fluorinated building blocks, we can anticipate the emergence of new and improved drug candidates with enhanced efficacy and safety profiles, built upon the foundation of the 5,6-difluoro-2-aminoindane core.

References

  • Ma, E. S. (1999). Synthesis of 5,6-difluoro-2-aminoindan·HCl. Yakhak Hoeji, 43(6), 751-755.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Di Stefano, A., Sozio, P., Cacciatore, I., Cocco, A., Giorgioni, G., Costa, B., ... & Pinnen, F. (2005). Preparation and pharmacological characterization of trans-2-amino-5 (6)-fluoro-6 (5)-hydroxy-1-phenyl-2, 3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of medicinal chemistry, 48(7), 2646-2654.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 5,6-Difluoro-2-aminoindane HCl

A Senior Application Scientist's Guide to Recrystallization Welcome to the technical support guide for the purification of 5,6-Difluoro-2-aminoindane HCl. This document is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support guide for the purification of 5,6-Difluoro-2-aminoindane HCl. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a crucial intermediate in pharmaceutical research, particularly for serotonergic agents, achieving high purity is paramount.[1] This guide provides in-depth protocols, troubleshooting advice, and foundational knowledge to master its purification via recrystallization.

Section 1: Foundational Principles of Recrystallization for Amine Hydrochlorides

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[2] The process involves dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the purified compound crystallizes out of the solution while the impurities remain dissolved.[3]

Why is Recrystallizing a Hydrochloride Salt Different?

The hydrochloride salt of an amine like 5,6-Difluoro-2-aminoindane is an ionic compound. This has significant implications for solvent selection:

  • Polarity is Key: As a salt, it is significantly more polar than its freebase form. Therefore, it will have better solubility in polar solvents (like alcohols and water) and poor solubility in non-polar solvents (like hexanes or diethyl ether).

  • Solvent-Solute Interactions: The ideal solvent must dissolve the compound when hot but not when cold.[3] For amine hydrochlorides, protic solvents like isopropanol (IPA), ethanol, or methanol are often excellent starting points because the alcohol's hydroxyl group can hydrogen bond with the salt, aiding dissolution at higher temperatures.

  • The Power of Mixed-Solvent Systems: Often, a single solvent doesn't provide the perfect solubility profile. A mixed-solvent system is used where the compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent"). For hydrochloride salts, an alcohol/water or alcohol/ether system is common.[4][5] Water can increase the polarity to dissolve the salt at high temperatures, while an anti-solvent like diethyl ether or ethyl acetate can be added to a solution to force precipitation.[4]

Section 2: Experimental Protocol for Recrystallization

This protocol outlines a systematic approach to developing a successful recrystallization procedure for 5,6-Difluoro-2-aminoindane HCl. The core principle is to first identify a suitable solvent system through small-scale screening.

Part A: Solvent System Screening

The first step in any recrystallization is to find a suitable solvent.[6] The ideal solvent will dissolve the compound completely when hot (at or near boiling) but poorly at low temperatures (0-5 °C).

Screening Procedure:

  • Place approximately 20-30 mg of crude 5,6-Difluoro-2-aminoindane HCl into several different test tubes.

  • To each tube, add a potential solvent dropwise (e.g., 0.5 mL to start) at room temperature.[7] Observe if the solid dissolves. If it does, that solvent is unsuitable.

  • If the solid is insoluble at room temperature, gently heat the tube in a water bath towards the solvent's boiling point.[7]

  • Add small amounts of hot solvent until the solid just dissolves. Be patient between additions to avoid adding too much solvent.[8]

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Table 1: Recommended Solvents for Screening

Solvent / SystemRationale & Expected Behavior
Isopropanol (IPA) A common choice for hydrochloride salts.[4] Its moderate polarity and boiling point often provide a good solubility gradient.
Ethanol (95% or Absolute) Similar to IPA, often effective. The small amount of water in 95% ethanol can sometimes improve dissolution of polar impurities or the salt itself at high temperatures.[9]
Methanol / Water Methanol is a very polar solvent that will likely dissolve the salt well. Water acts as an anti-solvent for many organic impurities and can be used to fine-tune the solubility.
Isopropanol / Water A well-documented system for similar amine hydrochlorides.[5] This system allows for precise control over polarity to achieve optimal crystal formation.
Ethanol / Diethyl Ether In this system, the compound is dissolved in a minimum of hot ethanol. Diethyl ether is then added slowly as an anti-solvent until the solution becomes cloudy, then reheated to clarify before cooling.[10]
Part B: Bulk Recrystallization Protocol (Example with Isopropanol/Water)

This procedure assumes a suitable 9:1 Isopropanol/Water system was identified in screening.

  • Dissolution:

    • Place the crude 5,6-Difluoro-2-aminoindane HCl into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add the minimum amount of the hot 9:1 IPA/Water solvent mixture required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a gentle boil between additions.[6] An excess of solvent will lead to poor recovery.[11]

  • (Optional) Decolorization:

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight).

    • Reheat the mixture to boiling for 2-3 minutes to allow the charcoal to adsorb the colored impurities.[7]

  • Hot Filtration:

    • To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent (in this case, 9:1 IPA/Water) to rinse away any remaining soluble impurities.[6] Using too much wash solvent or warm solvent will dissolve some of your product.

  • Drying:

    • Press the crystals as dry as possible on the filter funnel.

    • Transfer the purified crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 3: Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides solutions to the most frequent problems.

G problem problem cause cause solution solution start What is the problem? no_crystals Problem: No Crystals Formed start->no_crystals No crystals are forming oiling_out Problem: Compound is 'Oiling Out' start->oiling_out An oil is forming, not crystals poor_recovery Problem: Very Low Crystal Yield start->poor_recovery The final yield is very low cause1_1 Too much solvent was added. no_crystals->cause1_1 Possible Cause cause1_2 Solution is supersaturated; nucleation hasn't started. no_crystals->cause1_2 Possible Cause solution1_1 Solution: Boil off some solvent to re-saturate the solution and cool again. cause1_1->solution1_1 solution1_2 Solution: 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal. cause1_2->solution1_2 cause2_1 Solution is saturated above the compound's melting point. oiling_out->cause2_1 Possible Cause cause2_2 High concentration of impurities depressing the melting point. oiling_out->cause2_2 Possible Cause solution2_1 Solution: Reheat the solution to dissolve the oil, then add a small amount of extra solvent and re-cool slowly. cause2_1->solution2_1 solution2_2 Solution: Consider pre-purification (e.g., column chromatography) or trying a different solvent system. cause2_2->solution2_2 cause3_1 Too much solvent was used initially. poor_recovery->cause3_1 Possible Cause cause3_2 Premature crystallization during hot filtration. poor_recovery->cause3_2 Possible Cause cause3_3 Washing crystals with too much or non-chilled solvent. poor_recovery->cause3_3 Possible Cause solution3_1 Solution: In the future, use the absolute minimum of hot solvent. The mother liquor can be concentrated to recover more material. cause3_1->solution3_1 solution3_2 Solution: Ensure filtration apparatus is pre-heated. Rinse filter paper with a small amount of hot solvent to redissolve crystals. cause3_2->solution3_2 solution3_3 Solution: Always use a minimal amount of ICE-COLD solvent for the final wash. cause3_3->solution3_3

Caption: Troubleshooting workflow for common recrystallization issues.

Q: My solution is clear and hot, but no crystals form even after cooling in an ice bath. What should I do? A: This is a classic case of either using too much solvent or supersaturation.

  • Too much solvent: The solution is not saturated enough for crystals to form. The best approach is to reheat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the concentration of your compound, then attempt the cooling process again.[11]

  • Supersaturation: The solution is saturated, but the crystals need a surface to begin growing (nucleation). Try scratching the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.[3] Alternatively, if you have a small amount of pure product, you can add a tiny "seed crystal" to initiate crystallization.[11]

Q: Instead of crystals, I'm getting an oily liquid at the bottom of my flask. What went wrong? A: This is known as "oiling out." It typically happens for one of two reasons:

  • The boiling point of your solvent is higher than the melting point of your compound (or an impure version of it). The compound is coming out of solution as a liquid instead of a solid.

  • There is a very high level of impurity, which significantly depresses the melting point of your compound.

To fix this, reheat the solution to re-dissolve the oil, add a bit more solvent (10-15%) to keep the compound dissolved at a slightly lower temperature during cooling, and then cool the solution much more slowly.[11] If the problem persists, the crude material may require a different purification method (like column chromatography) before recrystallization, or you need to select a different solvent system with a lower boiling point.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5,6-Difluoro-2-aminoindane HCl? A1: Without knowing the exact synthetic route, common impurities could include unreacted starting materials from steps like cyclization or hydrogenation, or side-products from incomplete reactions.[1] If the material has a color, it indicates the presence of conjugated organic impurities, which can often be removed with activated charcoal. Insoluble inorganic salts may also be present from pH adjustments during workup.

Q2: How do I know if my recrystallized product is pure? A2: The most common method is to perform a melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). An impure sample will melt over a wider range and at a lower temperature than the pure compound.[3] Further analysis by techniques like HPLC, NMR spectroscopy, or LC-MS can provide more definitive purity data.

Q3: Can I re-crystallize the material a second time? A3: Yes. If the purity after one recrystallization is not sufficient, a second recrystallization can be performed. Be aware that with every recrystallization step, you will lose some product, as no compound is completely insoluble in the cold mother liquor.[6] The recovery from a second recrystallization will be lower than the first.

Q4: My yield was very low. How can I improve it? A4: Low yield is most often caused by using too much solvent during the dissolution step or washing the final crystals with too much cold solvent.[6] Use the absolute minimum amount of hot solvent needed to dissolve your crude material. You can often recover more product by concentrating the mother liquor (the liquid filtrate after collecting the crystals) and cooling it again to obtain a second crop of crystals, although this second crop may be less pure than the first.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Recrystallization 2. (n.d.). University of Missouri–St. Louis. [Link]

  • Kovalenko, S. I., et al. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Lee, B. H., et al. (1999, December 28). Synthesis of 5,6-difluoro-2-aminoindan.HCl. YAKHAK HOEJI. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: 5,6-Difluoro-indan-2-ylamine Free Base

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5,6-Difluoro-indan-2-ylamine free base. This document provides in-depth technical guidance, troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5,6-Difluoro-indan-2-ylamine free base. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to mitigate the oxidative degradation of this compound, ensuring the integrity and reproducibility of your experiments.

Understanding the Challenge: The Inherent Reactivity of 5,6-Difluoro-indan-2-ylamine

5,6-Difluoro-indan-2-ylamine, like many primary aromatic amines, is susceptible to oxidation. The lone pair of electrons on the nitrogen atom makes the amine group a target for electrophilic attack by oxidizing agents, most notably atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities.

The oxidation of primary aromatic amines is a complex process that can proceed through several pathways, often involving radical intermediates. The initial step is typically the formation of a radical cation, which can then undergo further reactions to form a variety of colored and often-polymeric byproducts. This degradation not only reduces the purity of the material but can also introduce impurities that may interfere with downstream applications, leading to inconsistent and unreliable experimental results.

Proposed Oxidation Pathway of 5,6-Difluoro-indan-2-ylamine

The following diagram illustrates a plausible oxidative degradation pathway for 5,6-Difluoro-indan-2-ylamine, leading to the formation of dimeric and polymeric impurities. The initial step is the abstraction of a hydrogen atom from the amine to form an aminyl radical, which is then susceptible to further reactions.

Oxidation Pathway of 5,6-Difluoro-indan-2-ylamine cluster_0 Initiation cluster_1 Propagation A 5,6-Difluoro-indan-2-ylamine (Free Base) B Aminyl Radical Intermediate A->B [O], hv, or Metal Catalyst C Dimerization & Polymerization B->C Radical Coupling D Colored Impurities (e.g., Imines, Azo compounds) C->D Troubleshooting Workflow Start Problem: Suspected Oxidation (e.g., color change, inconsistent results) CheckPurity Step 1: Confirm Purity (Run HPLC-UV/MS analysis) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK Impure Purity < 98% PurityOK->Impure No ConsiderOtherFactors Investigate other experimental variables (e.g., reagent quality, reaction conditions) PurityOK->ConsiderOtherFactors Yes Purify Step 2: Purify Material (Recrystallization or Column Chromatography) Impure->Purify End Proceed with Experiment ConsiderOtherFactors->End ReviewHandling Step 3: Review Handling & Storage (Implement inert atmosphere techniques) Purify->ReviewHandling UseAntioxidant Step 4 (Optional): Consider Antioxidants (If solution stability is an issue) ReviewHandling->UseAntioxidant UseAntioxidant->End

Caption: A logical workflow for troubleshooting oxidation-related issues.

Detailed Troubleshooting Steps:
  • Problem: Inconsistent results in a reaction where 5,6-Difluoro-indan-2-ylamine is a starting material.

    • Potential Cause: The purity of the amine has been compromised due to oxidation.

    • Troubleshooting:

      • Analyze a sample of the amine by HPLC to determine its purity (see Protocol 2).

      • If impurities are detected, purify the bulk material. For small-scale purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes with 1% triethylamine can be effective. For larger quantities, recrystallization from a suitable solvent system may be possible.

      • After purification, ensure the material is stored under a strict inert atmosphere.

  • Problem: A solution of the amine in an organic solvent darkens over a short period.

    • Potential Cause: The solvent was not properly deoxygenated, or the solution was exposed to air and/or light.

    • Troubleshooting:

      • Discard the darkened solution.

      • Ensure your solvent is anhydrous and deoxygenated. This can be achieved by sparging with argon or nitrogen for at least 30 minutes before use.

      • Prepare the new solution under an inert atmosphere and store it in an amber vial at low temperature.

      • If the problem persists, consider adding a compatible antioxidant like BHT to the solution.

Experimental Protocols

Protocol 1: Handling and Dispensing 5,6-Difluoro-indan-2-ylamine using a Schlenk Line

This protocol describes a method for safely handling the air-sensitive free base without a glovebox. [1] Materials:

  • Vial of 5,6-Difluoro-indan-2-ylamine free base

  • Schlenk flask with a sidearm and stopcock

  • Rubber septum

  • Spatula

  • Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds

  • Heat gun

Procedure:

  • Prepare the Glassware: Dry the Schlenk flask and spatula in an oven at >120°C for at least 4 hours.

  • Assemble and Purge: While still warm, assemble the Schlenk flask with a greased stopcock and cap it with a rubber septum. Connect the sidearm to the Schlenk line.

  • Flame-Dry: Gently heat the flask under vacuum with a heat gun to remove any adsorbed water. Allow the flask to cool to room temperature.

  • Inert Atmosphere: Evacuate the flask using the vacuum manifold and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Weighing by Difference: Weigh the sealed vial of 5,6-Difluoro-indan-2-ylamine.

  • Transfer: Briefly remove the septum from the Schlenk flask while maintaining a positive pressure of inert gas flowing out of the flask. Quickly add the desired amount of the solid using the dry spatula. Immediately reseal the flask with the septum.

  • Final Weight: Reweigh the vial of the amine to determine the exact amount added to the flask.

  • Purge Again: Perform one more vacuum/backfill cycle on the now-charged Schlenk flask to remove any air that may have entered during the transfer.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for assessing the purity of 5,6-Difluoro-indan-2-ylamine and detecting potential oxidative impurities.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 254 nm

  • Injection Volume: 10 µL

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Sample Preparation:

  • Prepare a stock solution of the amine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute this stock solution to a final concentration of approximately 0.1 mg/mL for injection.

Expected Results:

  • The pure 5,6-Difluoro-indan-2-ylamine should appear as a single major peak.

  • Oxidative impurities will typically be more non-polar and may appear as later-eluting peaks. The use of a diode array detector or a mass spectrometer can aid in the characterization of these impurities.

References

  • Wikipedia contributors. (2023). Air-free technique. Wikipedia, The Free Encyclopedia. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Bareš, J., Pacáková, V., Štulík, K., & Zima, J. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]

  • ReAgent. (2018). Safely handling air-sensitive products. Cleanroom Technology. [Link]

  • Shlyapnikov, Y. A., Kiryushkin, S. G., & Mar'in, A. P. (1995).
  • Bayne, A. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Palumbo, R. N., & Harris, A. D. (2011). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 12(1), 197–202. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Verification of 5,6-Difluoro-indan-2-ylamine Hydrochloride

Topic: Technical Comparison Guide: FTIR Reference Spectra for 5,6-Difluoro-indan-2-ylamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: FTIR Reference Spectra for 5,6-Difluoro-indan-2-ylamine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis, 5,6-Difluoro-indan-2-ylamine hydrochloride (CAS: 325732-52-3) is a critical bicyclic amine intermediate, often employed in the development of psychoactive therapeutics and kinase inhibitors. Its structural fidelity is paramount; however, the presence of regioisomers (e.g., 4,5-difluoro analogs) or incomplete halogenation (monofluoro impurities) can compromise downstream efficacy.

This guide provides a rigorous FTIR reference framework to validate this compound. Unlike standard catalogs that provide a single static image, this guide deconstructs the spectral "fingerprint" into verifiable functional zones, comparing the target molecule against common structural impurities to ensure absolute identity confirmation.

Part 1: Methodological Alternatives (ATR vs. Transmission)

Selecting the correct sampling technique is the first step in generating a valid reference spectrum.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict for 5,6-Difluoro-indan-2-amine HCl
Sample State Solid powder (direct contact)Dispersed in KBr matrixATR is Recommended. The HCl salt is hygroscopic. KBr pellets absorb moisture, creating broad water bands (3400 cm⁻¹) that obscure the amine salt N-H stretch.
Path Length Fixed (surface penetration)Variable (pellet thickness)ATR provides higher reproducibility for quantitative comparison of C-F band intensity.
Resolution Lower effective path lengthHigher sensitivityKBr is only necessary if detecting trace impurities <1%. For identity verification, ATR is superior.
Crystal Damage Non-destructiveDestructive (pressure)ATR allows sample recovery if material is scarce.
Part 2: Spectral Analysis & Reference Bands[2]

The FTIR spectrum of 5,6-Difluoro-indan-2-ylamine HCl is defined by the interaction between the amine salt , the indan bicyclic core , and the fluorinated aromatic system .

Zone 1: The High Wavenumber Region (4000 – 2500 cm⁻¹)
  • Target Feature: A broad, intense envelope centered between 3200–2800 cm⁻¹ .

  • Assignment: N-H stretching vibrations of the primary amine hydrochloride (

    
    ).
    
  • Differentiation Note: This broad band often obscures the aromatic C-H stretch (>3000 cm⁻¹) and aliphatic C-H stretch (<3000 cm⁻¹).

    • Validation Check: If this band is sharp or split into two distinct peaks at ~3300/3400 cm⁻¹, the sample may be the free base , not the hydrochloride salt.

Zone 2: The Fingerprint & C-F Region (1600 – 1000 cm⁻¹)

This is the critical region for confirming the fluorination pattern.

  • Aromatic Skeletal Vibrations (1620 – 1480 cm⁻¹):

    • Expect bands at ~1600 cm⁻¹ and ~1500 cm⁻¹ .[1] The presence of fluorine atoms on the ring often enhances the intensity of the 1500 cm⁻¹ band compared to non-fluorinated indan analogs.

  • C-F Stretching (1250 – 1100 cm⁻¹):

    • Primary Marker: A very strong, broad band typically found between 1250–1200 cm⁻¹ .

    • Secondary Marker: A sharp band often observed near 1150 cm⁻¹ .

    • Comparison: Non-fluorinated indan-2-ylamine will lack these intense bands entirely.

Zone 3: Regioisomer Differentiation (Out-of-Plane Bending)

This is the "self-validating" aspect of the protocol. You must distinguish the 5,6-difluoro pattern from the 4,5-difluoro impurity.

IsomerSubstitution PatternProton EnvironmentExpected OOP Bending (cm⁻¹)
5,6-Difluoro (Target) 1,2,4,5-TetrasubstitutedIsolated Protons (Pos 4 & 7)860 – 900 cm⁻¹ (typically ~875 cm⁻¹)
4,5-Difluoro (Impurity) 1,2,3,4-TetrasubstitutedAdjacent Protons (Pos 6 & 7)800 – 840 cm⁻¹ (typically ~820 cm⁻¹)
Monofluoro (Impurity) TrisubstitutedMixed (Isolated + Adjacent)Multiple bands; typically 750–800 cm⁻¹

Critical Insight: The presence of a strong band at 810–830 cm⁻¹ is a "Red Flag" indicating potential contamination with the 4,5-regioisomer. The target 5,6-isomer must show a clean, isolated band closer to 870–880 cm⁻¹ .

Part 3: Experimental Protocol for Identity Verification

To ensure reproducibility, follow this standardized workflow.

Reagents & Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond ATR Accessory (Single bounce).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Procedure:

  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 5–10 mg of the 5,6-Difluoro-indan-2-ylamine HCl powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 N). Note: Inconsistent pressure leads to variable peak intensities in the C-F region.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans).

  • Validation:

    • Check 1: Confirm broad ammonium band (3200–2800 cm⁻¹).

    • Check 2: Verify strong C-F stretches (1250–1100 cm⁻¹).

    • Check 3 (Crucial): Zoom into 900–800 cm⁻¹.[2] Confirm single dominant peak at ~870–880 cm⁻¹ (Isolated H). Ensure absence of 820 cm⁻¹ peak.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision logic for validating the compound based on spectral features.

FTIR_Validation_Logic Start Acquire FTIR Spectrum (ATR Mode) Check_Salt Check 3200-2800 cm⁻¹ Broad Band Present? Start->Check_Salt Check_CF Check 1250-1100 cm⁻¹ Strong C-F Bands? Check_Salt->Check_CF Yes FreeBase_Warn WARNING: Free Base Detected (Sharp peaks ~3300) Check_Salt->FreeBase_Warn No (Sharp Peaks) Check_OOP Check 800-900 cm⁻¹ (OOP Bending) Check_CF->Check_OOP Yes NonFluoro_Warn FAIL: Non-fluorinated Analog (Missing C-F bands) Check_CF->NonFluoro_Warn No Regio_Warn FAIL: 4,5-Difluoro Isomer (Peak at ~820 cm⁻¹) Check_OOP->Regio_Warn Peak ~820 cm⁻¹ (Adjacent H) Pass PASS: Identity Confirmed 5,6-Difluoro-indan-2-ylamine HCl Check_OOP->Pass Peak ~875 cm⁻¹ (Isolated H)

Caption: Decision tree for spectral verification, highlighting critical differentiation points between salt forms and regioisomers.

References
  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1,4-difluoro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Cited for confirmation of isolated H OOP bending modes in para-difluoro aromatic systems).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • PubChem. (2025). 2-Aminoindan hydrochloride Spectral Data. National Library of Medicine. Retrieved from [Link] (Reference for the non-fluorinated indan scaffold baseline).

Sources

Comparative

A Comparative Analysis of Monoamine Transporter Potency: 5,6-Difluoro-2-Aminoindane versus 2-Aminoindane

A Technical Guide for Researchers in Pharmacology and Drug Development This guide provides a detailed comparative analysis of the monoamine transporter potency of 5,6-Difluoro-2-aminoindane (5,6-DF-2-AI) and its non-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparative analysis of the monoamine transporter potency of 5,6-Difluoro-2-aminoindane (5,6-DF-2-AI) and its non-fluorinated parent compound, 2-aminoindane (2-AI). As a Senior Application Scientist, this document is structured to offer not just data, but a deeper, mechanistic understanding of the structure-activity relationships (SAR) at play, grounded in established experimental methodologies. Given the novelty of some analogs, this guide synthesizes published data with predictive insights based on well-established principles of medicinal chemistry.

Introduction: The 2-Aminoindane Scaffold and the Influence of Fluorination

The 2-aminoindane (2-AI) scaffold represents a class of rigid analogs of phenethylamine, which includes many psychoactive compounds known to interact with monoamine transporters.[1] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating neurotransmitter levels in the synapse and are key targets for a wide range of therapeutics and research compounds.[2]

The introduction of fluorine atoms into small molecule ligands is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring and influence interactions with amino acid residues within the transporter binding pockets. This guide explores the impact of 5,6-difluorination on the 2-aminoindane core and its predicted effects on potency at DAT, NET, and SERT.

Pharmacological Profile of 2-Aminoindane (2-AI)

2-Aminoindane is well-characterized as a monoamine releasing agent that displays a clear preference for the catecholamine transporters, DAT and NET, over the serotonin transporter, SERT.[4] This profile is consistent with its classification as a psychostimulant.[4]

In Vitro Potency at Monoamine Transporters

Experimental data from in vitro studies, primarily neurotransmitter release assays using synaptosomes, have quantified the potency of 2-AI. The half-maximal effective concentrations (EC₅₀) for monoamine release are summarized in the table below. Lower EC₅₀ values indicate higher potency.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
2-Aminoindane (2-AI) 43986>10,000

Data compiled from multiple sources.[5]

As the data indicates, 2-AI is a potent releaser of norepinephrine and a moderately potent releaser of dopamine, while its activity at the serotonin transporter is negligible at concentrations where it is active at DAT and NET.[5][6]

Predicted Pharmacological Profile of 5,6-Difluoro-2-Aminoindane (5,6-DF-2-AI)

To date, there is a lack of publicly available, direct experimental data quantifying the potency of 5,6-Difluoro-2-aminoindane at monoamine transporters. However, based on established structure-activity relationships for fluorinated phenethylamines, we can formulate a predictive profile for this compound.

The Influence of Aromatic Fluorination on Monoamine Transporter Affinity

The introduction of fluorine atoms onto the aromatic ring of phenethylamine-like ligands can have varied and sometimes unpredictable effects on their interaction with monoamine transporters. Generally, fluorination can:

  • Increase Potency at SERT: In many classes of phenethylamine-based compounds, aromatic fluorination has been shown to enhance affinity and/or potency at the serotonin transporter. This is often attributed to favorable interactions with specific residues in the SERT binding pocket.

  • Modulate Potency at DAT and NET: The effects on DAT and NET are less predictable and can range from a decrease to a modest increase in potency, depending on the position of the fluorine substituent.

One study on the synthesis of 5,6-difluoro-2-aminoindan hydrochloride described it as a "serotonergic agent," suggesting that the difluorination may indeed shift its activity towards the serotonin transporter.[1] However, without quantitative data, the extent of this shift remains speculative.

A Predictive Assessment

Based on the available information and general SAR principles, it is hypothesized that 5,6-Difluoro-2-aminoindane will exhibit a different pharmacological profile compared to its non-fluorinated counterpart:

  • Increased SERT Potency: It is likely that 5,6-DF-2-AI will have significantly higher potency as a serotonin releasing agent or reuptake inhibitor compared to 2-AI.

  • Potentially Altered DAT and NET Potency: The potency at DAT and NET may be retained, reduced, or slightly increased. The precise outcome would depend on the specific interactions of the fluorine atoms within the respective binding pockets.

This predicted shift in selectivity from a dopamine/norepinephrine-preferring agent (2-AI) to a more serotonergic agent (5,6-DF-2-AI) would have significant implications for its overall pharmacological effects.

Comparative Analysis and Structure-Activity Relationship (SAR)

The comparison between 2-AI and the predicted profile of 5,6-DF-2-AI highlights a key principle in medicinal chemistry: small structural modifications can lead to significant changes in pharmacological activity.

cluster_2AI 2-Aminoindane (2-AI) cluster_56DF2AI Predicted Profile for 5,6-Difluoro-2-AI DAT_high High Potency at NET DAT_mod Moderate Potency at DAT SERT_low Low Potency at SERT SERT_high Predicted High Potency at SERT DAT_NET_mod Potentially Altered Potency at DAT/NET 2-Aminoindane 2-Aminoindane 5,6-Difluorination 5,6-Difluorination 2-Aminoindane->5,6-Difluorination Structural Modification 5,6-Difluoro-2-AI 5,6-Difluoro-2-AI 5,6-Difluorination->5,6-Difluoro-2-AI Resulting Compound cluster_2AI cluster_2AI cluster_56DF2AI cluster_56DF2AI start Start: Prepare Cell Membranes setup Set up 96-well plate: - Membranes - Radioligand - Test Compound start->setup incubation Incubate to reach equilibrium setup->incubation harvest Harvest by rapid filtration incubation->harvest count Scintillation Counting harvest->count analysis Data Analysis: - Calculate IC50 - Determine Ki count->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for the Radioligand Binding Assay.

Neurotransmitter Release Assay

This functional assay measures the ability of a compound to induce the release of a previously loaded radiolabeled neurotransmitter from synaptosomes.

Objective: To determine the EC₅₀ value of the test compounds for inducing dopamine, norepinephrine, and serotonin release.

Materials:

  • Freshly prepared rat brain synaptosomes.

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compounds (2-AI and 5,6-DF-2-AI) at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.

  • Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.

  • Washing: Wash the loaded synaptosomes to remove excess extracellular radiolabel.

  • Release: Aliquot the loaded synaptosomes and incubate with varying concentrations of the test compound.

  • Termination: Stop the release by rapid filtration, separating the synaptosomes from the supernatant containing the released radiolabel.

  • Counting: Measure the radioactivity in the supernatant and the synaptosome-containing filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of neurotransmitter released at each concentration of the test compound. Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

start Start: Prepare Synaptosomes load Load with Radiolabeled Neurotransmitter start->load wash Wash to remove extracellular label load->wash release Induce release with Test Compound wash->release terminate Terminate by filtration release->terminate count Scintillation Counting of supernatant and pellet terminate->count analysis Data Analysis: - Calculate % Release - Determine EC50 count->analysis end End: Determine Release Potency analysis->end

Caption: Experimental workflow for the Neurotransmitter Release Assay.

Conclusion

This guide provides a comparative overview of the monoamine transporter potencies of 2-aminoindane and the predicted profile of 5,6-Difluoro-2-aminoindane. While 2-AI is a well-documented norepinephrine and dopamine releasing agent, the introduction of 5,6-difluorination is anticipated to shift the pharmacological profile towards greater serotonergic activity. This highlights the profound impact of subtle chemical modifications on drug-target interactions.

The experimental protocols provided herein offer a robust framework for the empirical validation of these potencies. Further research, including in vitro binding and release assays with 5,6-Difluoro-2-aminoindane, is necessary to confirm the predicted pharmacological profile and to fully elucidate the structure-activity relationships within this class of compounds. Such studies are crucial for the rational design of novel ligands with specific and desired activities at monoamine transporters.

References

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]

  • Wikipedia. (2023). 2-Aminoindane. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244. [Link]

  • Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Welter, J., Meyer, M. R., & Maurer, H. H. (2019). The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 125-135. [Link]

  • Koshida, R., Cox, S., Harmenberg, J., Gilljam, G., & Wahren, B. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 33(5), 778–780. [Link]

  • UNODC. (n.d.). Aminoindanes. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50. [Link]

  • Di Stefano, A., Sozio, P., Cacciatore, I., Cocco, A., Giorgioni, G., Costa, B., ... & Pinnen, F. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646–2654. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemanth, K. P., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 703. [Link]

  • Lee, H., Lee, S., & Kim, H. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15433. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135–2171. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590. [Link]

  • Fitzgerald, L. R., Gannon, B. M., Walther, D., Landavazo, A., Hutsell, B. A., Deutsch, H. M., ... & Fantegrossi, W. E. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.